![molecular formula C7H6N4O3 B2445139 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 2402829-67-6](/img/structure/B2445139.png)
6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a chemical compound . It is part of the pyrazolo[4,3-d]pyrimidine class of compounds, which have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidine compounds involves several steps . The process typically starts with a substituted carboxylic acid, which is then reacted with EDCI, HOBt, and TEA at room temperature. This mixture is stirred for 18 hours. The next step involves the addition of NaOEt and ethanol, and the mixture is heated under reflux for 8-10 hours. The final step involves the addition of POCl3 and further heating under reflux .Molecular Structure Analysis
The molecular structure of 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can be found in various databases, such as PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can be found in databases like PubChem .Scientific Research Applications
- The pyrazolo[3,4-d]thiazole and pyrazolo[3,4-d][1,4]thiazine rings, fused with azoles, are structural subunits found in many medicinal compounds. Researchers have explored their potential as antitumor agents. Some anticancer drugs already contain the thiazole group, such as bleomycin, dasatinib, and thiazofurin. Combining these cycles with the pyrazole ring could lead to potent molecules with improved specificity and lower toxicity .
- Scientists have investigated the synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines. Two main approaches have been explored: annulation of the pyrazole ring to the thiazole or thiazine ring, and vice versa. These bicyclic systems offer diverse pharmacological activities and are relevant for drug development .
- While specific studies on EN300-7355979 are limited, related pyrimidine derivatives have shown anti-inflammatory activity. Researchers have reported effective and smooth syntheses of functionally vital pyrimidines, which could extend to this compound .
- Recent work with novel thiazolopyrimidine derivatives demonstrated excellent anticancer activity against human cancer cell lines. These derivatives inhibited the CDK enzyme, leading to cell death by apoptosis. EN300-7355979’s structural features may contribute to similar effects .
Anticancer Research
Synthetic Methodologies
Anti-Inflammatory Properties
CDK Enzyme Inhibition
Mechanism of Action
Target of Action
The primary target of 6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell growth and the induction of apoptosis . The compound’s action on CDK2 also impacts other downstream pathways involved in cell proliferation and survival .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These studies help predict the structure requirement for the observed antitumor activity . .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
properties
IUPAC Name |
6-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-11-2-8-3-4(6(11)12)9-10-5(3)7(13)14/h2H,1H3,(H,9,10)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHDWUGBCJLIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(NN=C2C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
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